molecular formula C11H14N4O B2666072 (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide CAS No. 537696-12-1

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

Cat. No.: B2666072
CAS No.: 537696-12-1
M. Wt: 218.26
InChI Key: QPUPFXMXRMRPFT-UHFFFAOYSA-N
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Description

(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity . This compound may inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the hydroxy and propanimidamide groups.

    N’-hydroxy-2-(2-methyl-1H-benzimidazol-1-yl)ethanimidamide: Similar structure with a shorter carbon chain.

Uniqueness

(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy group and propanimidamide moiety enhance its reactivity and potential for diverse applications.

Properties

IUPAC Name

N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUPFXMXRMRPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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